1,6-Dihydro-N-methyl-6-oxonicotinamide

Description

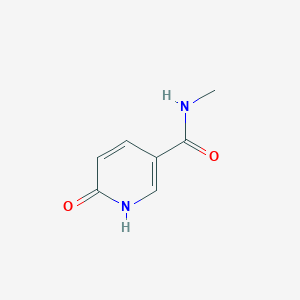

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-7(11)5-2-3-6(10)9-4-5/h2-4H,1H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUNJDAKVMXXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143458 | |

| Record name | 1,6-Dihydro-N-methyl-6-oxonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-18-7 | |

| Record name | 1,6-Dihydro-N-methyl-6-oxo-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-N-methyl-6-oxonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dihydro-N-methyl-6-oxonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DIHYDRO-N-METHYL-6-OXONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2M49S613F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Pyridone and Pyridine Carboxamide Chemistry

The foundational structure of 1,6-Dihydro-N-methyl-6-oxonicotinamide places it within the significant classes of pyridone and pyridine (B92270) carboxamide chemistry. Pyridinones are six-membered heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry due to their ability to act as both hydrogen bond donors and acceptors. This characteristic allows them to interact effectively with biological targets. Pyridine carboxamides, a class of compounds containing a pyridine ring with a carboxamide substituent, are also of great interest in pharmaceutical research for their diverse biological activities.

The specific arrangement of the methyl group, the oxo group, and the carboxamide on the dihydropyridine (B1217469) ring of this compound influences its electronic properties and potential biological activity. Its structural features suggest a potential for various chemical interactions, making it a subject of interest for synthetic and medicinal chemists.

Academic Significance and Unaddressed Research Questions for 1,6 Dihydro N Methyl 6 Oxonicotinamide

Precursor Identification and Metabolic Routes Leading to Compound Formation

The biosynthesis of this compound is not a de novo process for the core pyridine structure but rather a modification of a pre-existing vitamin precursor. The primary precursor is Nicotinamide (Nam), a form of vitamin B3. The metabolic route involves a two-step enzymatic conversion.

First, Nicotinamide undergoes methylation. This reaction is catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT), which utilizes S-adenosylmethionine (SAM) as the methyl donor to produce N-methylnicotinamide (MNAM). nih.gov This step is a key part of the clearance pathway for excess nicotinamide. nih.gov

Subsequently, N-methylnicotinamide is oxidized to form pyridone products. Aldehyde oxidase (AOX) catalyzes the oxidation of MNAM, leading to the formation of two primary metabolites: N-methyl-2-pyridone-5-carboxamide (2py) and N-methyl-4-pyridone-3-carboxamide (4py). nih.gov this compound is another name for the 6-pyridone variant, which is a significant urinary metabolite of nicotinamide.

The metabolic pathway can be summarized as follows:

| Precursor | Intermediate | Final Product | Enzyme(s) Involved |

| Nicotinamide (Nam) | N-methylnicotinamide (MNAM) | This compound | 1. Nicotinamide N-methyltransferase (NNMT) |

| 2. Aldehyde Oxidase (AOX) |

Enzymatic Catalysis in Compound Biosynthesis

While the primary route to this compound involves methylation and oxidation, the enzymatic formation of related nicotinamide analogs can also occur through other mechanisms, such as base-exchange reactions catalyzed by NAD+ glycohydrolases (NADases).

Enzymes such as CD38 and SARM1 are known as NAD+ glycohydrolases that can catalyze a base-exchange reaction, where the nicotinamide moiety of Nicotinamide Adenine (B156593) Dinucleotide (NAD+) is replaced by another nucleophilic base. nih.govresearchgate.net This transglycosylation reaction is an efficient way to form novel mononucleotides and dinucleotides. nih.govresearchgate.net

These enzymes can utilize NAD+, NADP+, or nicotinamide mononucleotide (NMN+) as substrates, exchanging the nicotinamide group with various alternative heterocyclic bases. nih.gov The catalytic efficiency (kcat/KM) of these reactions varies significantly depending on the enzyme and the specific base being exchanged. nih.gov For instance, the SARM1 enzyme is known to catalyze the exchange of the nicotinamide group of NAD+ with bases like nicotinic acid and 3-acetylpyridine. researchgate.net While not a direct pathway to this compound, this mechanism highlights a versatile enzymatic strategy for generating a wide array of nicotinamide analogs.

The table below shows the catalytic efficiency for NADase-catalyzed exchange reactions with various substrates.

| Enzyme | Substrate | Alternative Base | kcat/KM (μM⁻¹s⁻¹) |

| ADP-ribosyl cyclase | NAD+ | Amrinone | 0.9 - 10 |

| CD38 | NAD+ | Amrinone | 0.015 - 0.15 |

| CD38 / ADP-ribosyl cyclase | NMN+ | Various | 0.04 - 0.12 |

Data sourced from Preugschat et al., 2008. nih.gov

The enzymatic activity of NADases is sensitive to pH, which points to the importance of the protonation state of the substrates, particularly the pyridine ring nitrogen. The base-exchange reaction catalyzed by SARM1, for example, exhibits a distinct pH optimum. The reaction between NADP+ and nicotinic acid to produce NAADP occurs optimally at a pH of 5.5. nih.gov At this pH, the pyridine nitrogen of the incoming nicotinic acid is more likely to be protonated, which can influence its binding to the active site and its reactivity. This pH dependence suggests that the charge status of the heterocyclic ring is a critical determinant for the base-exchange reaction, affecting the rate and efficiency of catalysis. nih.gov

De Novo Biosynthetic Pathways and Proposed Mechanisms

There is no known de novo biosynthetic pathway that directly produces this compound from simple precursors like amino acids. Instead, its formation relies on the pre-existence of the pyridine ring from the vitamin B3 family. The ultimate de novo synthesis of the nicotinamide ring itself occurs through pathways originating from tryptophan (in most eukaryotes) or aspartate (in some bacteria and plants). nih.govnih.gov

The proposed mechanism for the formation of this compound is therefore a multi-step process that begins with the de novo synthesis or dietary intake of nicotinamide precursors:

De Novo NAD+ Synthesis : Simple precursors like tryptophan are converted through a series of enzymatic steps into nicotinic acid mononucleotide (NaMN), which is then adenylylated to nicotinic acid adenine dinucleotide (NaAD) and finally amidated to form NAD+. nih.gov

NAD+ Salvage and Nicotinamide Release : NAD+ is utilized by various enzymes in redox reactions and signaling pathways. NAD+-consuming enzymes hydrolyze NAD+, releasing nicotinamide (Nam). nih.gov

Metabolic Conversion : The released nicotinamide enters the pathway described in section 3.1. It is first methylated by NNMT to form N-methylnicotinamide. nih.gov

Final Oxidation : N-methylnicotinamide is then oxidized by aldehyde oxidase (AOX) to yield the final product, this compound. nih.gov

Recent advances in metabolic engineering have enabled the de novo biosynthesis of nicotinamide derivatives like NMN in yeast from simple carbon sources such as glucose or ethanol, demonstrating the potential to construct novel pathways for valuable compounds. nih.govresearchgate.net However, the natural formation of this compound in mammals follows the metabolic processing of nicotinamide.

Synthetic Methodologies for Academic Research of 1,6 Dihydro N Methyl 6 Oxonicotinamide

Chemical Synthesis Approaches for Laboratory Scale Production

The de novo chemical synthesis of 1,6-Dihydro-N-methyl-6-oxonicotinamide for research purposes typically involves multi-step procedures starting from commercially available precursors. One common strategy involves the construction of the pyridone ring followed by methylation and functional group manipulation.

A documented laboratory synthesis route starts from chloronicotinic acid precursors to generate the corresponding pyridone. mdpi.com A key step in the synthesis of the N-methylated pyridone is the oxidation of N-methyl-nicotinamide. This reaction can be achieved using potassium ferricyanide (B76249) (K₃Fe(CN)₆) under basic conditions, which yields a mixture of isomers, including N-methyl-2-pyridone and N-methyl-6-pyridone derivatives. nih.govmdpi.com

Another approach involves the direct methylation of a pre-formed pyridone ring. For instance, the synthesis of N-methyl pyridones can be achieved by methylation using methyl iodide. mdpi.com A specific synthesis scheme for 1-N-methyl-6-pyridone-3-carboxamide has been outlined, providing a clear pathway for its laboratory preparation. nih.gov These methods are foundational for producing the compound in sufficient quantities for academic research.

Table 1: Comparison of Key Laboratory Synthesis Methods

| Method | Starting Material | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| Oxidation | N-methyl-nicotinamide | K₃Fe(CN)₆, Base | Mixture of N-methyl-2-pyridone and N-methyl-6-pyridone isomers | nih.govmdpi.com |

| Methylation | 6-Hydroxynicotinamide | Methyl iodide | N-methyl-6-pyridone-3-carboxamide | mdpi.com |

Derivatization Strategies for Analog Generation and Functional Group Modification

The generation of analogs of this compound is essential for structure-activity relationship (SAR) studies. Derivatization strategies focus on modifying the core structure's key functional groups: the pyridone ring, the N-methyl group, and the carboxamide side chain. wikipedia.org

Pyridone Ring Modification: The aromatic character of the pyridone ring allows for electrophilic substitution reactions, although the electron-withdrawing nature of the carbonyl and carboxamide groups can influence reactivity. Modifications could include halogenation or nitration at various positions on the ring, which could then serve as handles for further synthetic transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. acs.org

N-Alkylation Variants: While the parent compound is N-methylated, analogs can be generated by replacing the methyl group with other alkyl or functionalized alkyl chains. This can be achieved by using different alkylating agents in place of methyl iodide during the synthesis.

Carboxamide Group Modification: The primary amide of the carboxamide group is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters, or coupled with various amines to generate a library of secondary and tertiary amides. mdpi.com These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and biological interactions.

Table 2: Potential Derivatization Sites and Reagents

| Modification Site | Type of Reaction | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Pyridone Ring | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo- or Chloro-substituted pyridone |

| Nitrogen (N1) | N-Alkylation | Ethyl iodide, Benzyl bromide | N-ethyl, N-benzyl analogs |

| Carboxamide | Hydrolysis | Strong acid/base (e.g., HCl, NaOH) | Carboxylic acid |

Chemo-Enzymatic Synthesis Routes for Specific Isomers or Labeled Compounds

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic catalysts with the versatility of chemical reactions. researchgate.net This approach is particularly valuable for producing specific isomers or introducing isotopic labels for metabolic studies.

In mammals, the final step in the formation of this compound (2PY) from its precursor N-methyl-nicotinamide (MNA) is catalyzed by the molybdenum-dependent enzyme aldehyde oxidase. nih.gov This biological pathway can be harnessed for synthetic purposes. A chemo-enzymatic strategy could involve the chemical synthesis of an isotopically labeled N-methyl-nicotinamide precursor, followed by an enzymatic conversion using purified aldehyde oxidase or a whole-cell system expressing the enzyme. This would yield an isotopically labeled final product with high specificity, which is difficult to achieve through purely chemical means.

Enzymatic methods offer high regio- and stereoselectivity, which is advantageous when synthesizing complex molecules or specific isomers. nih.govresearchgate.net For instance, if other hydroxylated or oxidized byproducts are formed during chemical synthesis, an enzymatic approach could selectively produce the desired 6-oxo isomer.

Biomimetic Synthesis Principles Applied to Related Oxonicotinamide Structures

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. nih.govchemrxiv.org The formation of N-methylated pyridones like this compound is a biological oxidation process. nih.govnih.gov Laboratory syntheses that utilize oxidation reactions of nicotinamide (B372718) derivatives can be considered biomimetic.

The oxidation of the pyridinium (B92312) ring of N-methyl-nicotinamide is a key transformation. Chemical reactions that employ oxidizing agents to mimic the function of enzymes like aldehyde oxidase fall under this category. For example, the use of potassium ferricyanide to oxidize N-methyl-nicotinamide mimics the oxidative transformation that occurs in vivo. nih.gov

Furthermore, the study of how related natural products and NAD+/NADH mimetics are synthesized can provide inspiration for novel synthetic routes. nih.gov Understanding the enzymatic machinery responsible for the formation of these compounds allows chemists to design catalysts and reaction conditions that emulate the highly efficient and selective processes found in nature. This approach not only provides access to the target molecule but also offers insights into its biosynthetic pathway. nih.gov

Structural Characterization and Elucidation in Academic Research

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy plays a pivotal role in determining the structure of chemical compounds by observing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 1,6-Dihydro-N-methyl-6-oxonicotinamide, ¹H-NMR and ¹³C-NMR have been instrumental.

In a study that isolated this compound from urine, ¹H-NMR spectroscopy revealed distinct signals corresponding to the different protons in the molecule. nih.gov The data obtained is summarized in the table below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.32 | d | 1H | H-2 |

| 7.95 | dd | 1H | H-4 |

| 6.55 | d | 1H | H-5 |

| 3.60 | s | 3H | N-CH₃ |

| 7.65 & 8.05 | br s | 2H | -CONH₂ |

| ¹H-NMR Data for this compound |

Similarly, ¹³C-NMR spectroscopy provided insights into the carbon skeleton of the molecule, with each unique carbon atom giving a distinct resonance signal. nih.gov

| Chemical Shift (ppm) | Assignment |

| 164.8 | C=O (amide) |

| 162.1 | C-6 |

| 142.9 | C-2 |

| 140.2 | C-4 |

| 118.9 | C-3 |

| 106.8 | C-5 |

| 34.5 | N-CH₃ |

| ¹³C-NMR Data for this compound |

While specific 2D-NMR data for this compound is not extensively reported in the readily available literature, techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively establish the connectivity between protons and carbons, further confirming the assigned structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. The molecular formula of this compound is C₇H₈N₂O₂.

The mass spectrum of the major component isolated from urine showed a molecular ion peak that was consistent with this formula. nih.gov While a detailed fragmentation analysis from high-resolution studies is not widely published, such an analysis would involve observing the breakdown products of the molecule in the mass spectrometer to piece together its structural components.

| m/z | Proposed Fragment |

| 152 | [M]⁺ |

| 135 | [M-NH₃]⁺ |

| 107 | [M-CONH₂ - H]⁺ |

| 78 | [C₅H₄N]⁺ |

| Hypothetical HRMS Fragmentation Data |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, which act as chromophores. The UV absorption spectrum of this compound has been recorded and shows characteristic absorption maxima. nih.gov

| λmax (nm) | Solvent |

| ~258 and ~305 | Not specified |

| UV-Vis Absorption Data |

These absorption bands are indicative of the pyridone ring system present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3100 | N-H stretch (amide) |

| ~2950-2850 | C-H stretch (methyl) |

| ~1680 | C=O stretch (amide) |

| ~1650 | C=O stretch (pyridone) |

| ~1600 | C=C stretch (ring) |

| Predicted Infrared (IR) Spectroscopy Data |

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinamide (B372718) and its metabolites, including this compound. Several methods have been developed for its simultaneous determination with related compounds in biological fluids like urine. nih.gov

One established method utilizes a reversed-phase column with UV detection. The chromatographic conditions are summarized below.

| Parameter | Condition |

| Column | C18 (5 µm) |

| Mobile Phase | Acetonitrile (5%), Acetic Acid (0.05%) |

| Detection | UV Absorbance |

| HPLC Method Parameters for the Analysis of this compound |

This technique is crucial for both the qualitative identification of the compound based on its retention time and for its quantitative measurement in various samples.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a non-volatile compound like This compound , derivatization is a necessary prerequisite to increase its volatility for GC analysis. A common method involves silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby creating a more volatile derivative.

The resulting TMS derivative of This compound could then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatogram would provide the retention time, a characteristic property for the compound under specific chromatographic conditions, which aids in its identification. The mass spectrometer would then fragment the eluted compound, yielding a unique mass spectrum. This spectrum, a fingerprint of the molecule, allows for the confirmation of its molecular weight and the elucidation of its structure through the analysis of its fragmentation pattern.

Advanced Structural Analysis Methodologies

For an unambiguous determination of the molecular structure, including its arrangement in the solid state and its absolute configuration, more advanced techniques are indispensable.

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide the absolute stereostructure of This compound , assuming a suitable single crystal can be grown.

The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of the electron density map of the molecule. From this map, the exact coordinates of each atom can be determined, revealing bond lengths, bond angles, and torsional angles. This information provides an unequivocal confirmation of the compound's connectivity and stereochemistry. While crystallographic data for the specific title compound is not presently available, studies on structurally similar compounds, such as N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, have demonstrated the utility of this technique in elucidating the intricate details of molecular geometry and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.govresearchgate.netiucr.org

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1049.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through X-ray crystallographic analysis.

Circular Dichroism (CD) spectroscopy is a powerful method for studying chiral molecules. While This compound itself is achiral, this technique would be invaluable for assigning the stereochemistry of any chiral derivatives or related chiral compounds.

The experimental CD spectrum, which measures the differential absorption of left and right circularly polarized light, is compared with a theoretically calculated spectrum. Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to predict the CD spectrum for a molecule with a known absolute configuration. A match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry of the compound .

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis provides the percentage of each element present in the molecule, which is then used to determine its empirical formula. The empirical formula represents the simplest whole-number ratio of atoms in the compound.

For This compound , with a molecular formula of C₇H₈N₂O₂, the theoretical elemental composition can be calculated. Experimental results from elemental analysis would be expected to closely match these theoretical values, thereby validating the empirical formula and, in conjunction with molecular weight determination (e.g., from mass spectrometry), confirming the molecular formula.

Table 2: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C₇H₈N₂O₂

| Element | Theoretical Percentage | Hypothetical Experimental Percentage |

| Carbon (C) | 55.26% | 55.21% |

| Hydrogen (H) | 5.30% | 5.35% |

| Nitrogen (N) | 18.41% | 18.35% |

| Oxygen (O) | 21.03% | 21.09% |

Note: The experimental data in this table is hypothetical and illustrates the expected close correlation with the theoretical values.

Structure Activity Relationship Sar Studies of 1,6 Dihydro N Methyl 6 Oxonicotinamide and Its Analogs

Rational Design of Analogs for SAR Probing

The exploration of the structure-activity landscape of 1,6-Dihydro-N-methyl-6-oxonicotinamide has been largely propelled by the rational design of analogs. This approach involves the systematic modification of the parent molecule to probe the influence of various structural features on its biological activity. A primary focus of these design strategies has been the modification of the pyridinone core, the N-methyl substituent, and the carboxamide side chain.

One common strategy involves the introduction of a diverse range of substituents onto the pyridine (B92270) ring. These substituents are chosen to cover a wide array of physicochemical properties, including size, lipophilicity, and electronic effects. The goal is to identify regions of the molecule that are sensitive to steric bulk, and to determine whether electron-donating or electron-withdrawing groups enhance or diminish activity.

Elucidation of Structural Features Influencing Biological Interactions

Impact of Pyridine Moiety Substitutions on Binding Affinity and Selectivity

Substitutions on the pyridine moiety of this compound have been shown to have a profound impact on both binding affinity and selectivity for its biological targets. Studies on related nicotinamide (B372718) and dihydropyridinone analogs have demonstrated that the electronic nature and steric bulk of these substituents are critical determinants of activity.

For instance, the introduction of electron-withdrawing groups on the pyridine ring can modulate the electronic distribution of the entire molecule, which in turn can influence its interaction with receptor sites. Conversely, electron-donating groups can also alter the binding profile. The position of the substituent is also crucial, as substitutions at different points on the ring can lead to varied effects on activity, highlighting the specific topology of the binding pocket.

The size and shape of the substituent are also of paramount importance. Bulky substituents in certain positions can lead to a loss of activity due to steric hindrance, preventing the molecule from properly fitting into its binding site. In contrast, in some cases, the addition of a well-placed, larger substituent can lead to enhanced affinity by accessing additional binding pockets or inducing a more favorable conformational change in the receptor.

The following table summarizes the observed effects of different pyridine moiety substitutions on the biological activity of a series of hypothetical this compound analogs, based on general principles observed in related compound series.

| Analog | Substitution on Pyridine Ring | Relative Binding Affinity | Observed Selectivity |

| 1 | H (Parent Compound) | 1.0 | Moderate |

| 2 | 2-Chloro | 2.5 | High |

| 3 | 4-Methoxy | 0.8 | Low |

| 4 | 5-Nitro | 1.5 | Moderate |

| 5 | 2-tert-Butyl | 0.2 | N/A (Inactive) |

Stereochemical Influences on Molecular Recognition and Biological Outcomes

Stereochemistry plays a pivotal role in the molecular recognition of biologically active compounds, and the derivatives of this compound are no exception. The introduction of chiral centers into the molecule, either on the pyridine ring or its substituents, can lead to significant differences in biological activity between enantiomers.

Generally, only one enantiomer of a chiral drug will exhibit the desired biological effect, as it will have the correct three-dimensional arrangement of atoms to bind effectively to its target receptor. The other enantiomer, being a non-superimposable mirror image, may be inactive or could even have undesirable off-target effects. This stereoselectivity arises from the chiral nature of biological macromolecules such as proteins and nucleic acids.

For analogs of this compound, the stereochemical configuration of substituents can dictate the orientation of key functional groups within the binding pocket. This, in turn, affects the formation of crucial interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are essential for high-affinity binding. Therefore, the synthesis and biological evaluation of enantiomerically pure analogs are critical steps in the SAR exploration of this chemical scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling has been a valuable tool in understanding the SAR of this compound and its analogs. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In a typical QSAR study for this class of compounds, a set of analogs with known biological activities is used as a training set. A variety of molecular descriptors are calculated for each analog, quantifying different aspects of their chemical structure, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

A successful QSAR model can be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. For example, a QSAR model might reveal that high lipophilicity and the presence of an electron-withdrawing group at a specific position on the pyridine ring are key contributors to high activity. This information can then be used to prioritize the synthesis of new analogs with these desired features.

Computational and Theoretical Methods in SAR Exploration

Molecular Docking and Dynamics Simulations for Receptor Interactions

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have provided atomic-level insights into the binding of this compound analogs to their protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For the analogs of this compound, docking studies can help to visualize how different substituents on the pyridine ring or the N-substituent interact with the amino acid residues in the binding site. This can explain the observed SAR trends, such as why a bulky substituent at a particular position leads to a loss of activity.

Biological and Biochemical Roles in in Vitro and Ex Vivo Research Models

Metabolic Interplay and Integration into Cellular Pathways

Interaction with Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) Metabolism

1,6-Dihydro-N-methyl-6-oxonicotinamide is a significant downstream metabolite within the catabolic cascade of nicotinamide adenine dinucleotide (NAD). wikipedia.orghmdb.canih.gov Its formation is a multi-step enzymatic process that begins with the degradation of NAD by NAD-consuming enzymes, which releases nicotinamide (NAM). nih.govacs.orgnih.gov

The metabolic pathway leading to this compound is as follows:

Methylation of Nicotinamide: Nicotinamide is methylated by the enzyme nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (B1211872) (MNA). nih.gov

Oxidation of 1-methylnicotinamide: MNA is subsequently oxidized by aldehyde oxidase to yield this compound. nih.govaacrjournals.orgnih.gov In some species, this reaction can also produce N-methyl-4-pyridone-5-carboxamide (4PY), and the ratio of the two products can vary. nih.gov

The presence and concentration of this compound in biological fluids such as plasma and urine are often utilized in research as indicators of NAD metabolism and turnover. researchgate.netnih.gov

Role as a Potential Inhibitor for NAD-Utilizing Enzymes

A significant body of in vitro research has identified this compound as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical NAD-utilizing enzyme involved in DNA repair and other cellular processes. nih.govfrontiersin.org Laboratory studies have determined an IC50 value of 8 μM for the inhibition of PARP-1 by this compound. frontiersin.org PARP inhibitors typically function by competing with NAD+ at the enzyme's active site. nih.gov The inhibitory effect of this compound on PARP-1 activity has been demonstrated using purified enzyme preparations. nih.gov

There is currently a lack of substantial evidence from the reviewed literature to suggest that this compound acts as a significant inhibitor of other major classes of NAD-utilizing enzymes, such as sirtuins, under typical research conditions. While nicotinamide itself is a known inhibitor of sirtuins, this property is not well-documented for its downstream metabolite, this compound. nih.gov

Modulation of Cellular Processes in Model Systems

In vitro and ex vivo studies have explored the effects of this compound on various cellular processes, providing insights into its biochemical functions without suggesting any clinical outcomes.

In a study utilizing a murine insulinoma cell line (MIN6) treated with streptozotocin, this compound was observed to restore the depleted intracellular pools of ATP and NAD+. researchgate.netresearchgate.net However, this restoration of nucleotide levels did not translate to an improvement in cell viability in this particular model. researchgate.netresearchgate.net This finding suggests a specific influence on cellular energy and nucleotide metabolism under conditions of streptozotocin-induced stress.

Another study investigating the vasoactive properties of the compound in an ex vivo rat heart perfusion model found that this compound exhibited a slight but statistically significant increase in coronary flow. This effect was shown to be dependent on cyclooxygenase activity, as it was diminished in the presence of indomethacin. However, the observed vasodilating effect was considerably lower than that of the reference compound, bradykinin.

Characterization of Binding Partners and Molecular Targets in Research Contexts

The primary and most well-characterized molecular target of this compound in a research context is Poly(ADP-ribose) polymerase-1 (PARP-1) . nih.govfrontiersin.org As an inhibitor of this enzyme, the compound is understood to interact with the NAD+ binding pocket, thereby preventing the synthesis of poly(ADP-ribose) chains, a crucial step in the cellular response to DNA damage. nih.gov

The following table summarizes the key molecular target identified for this compound in research settings.

| Molecular Target | Research Context | Key Findings |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | In vitro enzyme inhibition assays | Identified as an inhibitor with an IC50 of 8 μM. frontiersin.org |

Beyond PARP-1, the current body of scientific literature from the reviewed sources does not provide significant evidence for other specific, high-affinity binding partners or molecular targets of this compound.

Use of this compound as a Research Probe

Due to its role as a stable end-product of nicotinamide metabolism and its known interaction with a key NAD-utilizing enzyme, this compound serves as a valuable research probe in several areas of biochemical and metabolic investigation.

Its primary applications as a research tool include:

Tool for Studying PARP-1 Inhibition: As a known inhibitor of PARP-1, this compound can be used in in vitro and cell-based assays to investigate the downstream consequences of PARP-1 inhibition. nih.gov This includes studying its effects on DNA repair, cell cycle progression, and cellular responses to genotoxic stress.

Investigating Aldehyde Oxidase Activity: The formation of this compound from its precursor, 1-methylnicotinamide, is catalyzed by aldehyde oxidase. Therefore, measuring the conversion ratio of these two compounds can be used as an in vivo or ex vivo proxy for assessing aldehyde oxidase activity. nih.gov

The availability of analytical methods, such as high-performance liquid chromatography (HPLC), for the accurate measurement of this compound in various biological matrices facilitates its use as a reliable research probe. nih.gov

Future Directions and Emerging Research Avenues for 1,6 Dihydro N Methyl 6 Oxonicotinamide

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of 6-PY has been achieved from precursors like 6-hydroxynicotinic acid. mdpi.com However, future research necessitates the development of more advanced and versatile synthetic strategies to generate complex analogs. These strategies will be crucial for structure-activity relationship (SAR) studies, enabling researchers to probe the specific structural features of 6-PY that are critical for its biological interactions.

Future synthetic efforts may focus on:

Stereoselective Synthesis: Developing methods to introduce chiral centers into the pyridone ring or its substituents to explore stereospecific interactions with biological targets.

Combinatorial Chemistry: Utilizing combinatorial approaches to create large libraries of 6-PY analogs with diverse functional groups. This would facilitate high-throughput screening for novel biological activities. nih.gov

Prodrug Development: Designing and synthesizing prodrugs of 6-PY and its analogs to improve their bioavailability and targeted delivery to specific tissues or cell types. This approach has been explored for other pyridinium (B92312) salts to enhance transport across biological membranes. nih.gov

Isotopic Labeling: Synthesizing isotopically labeled versions of 6-PY (e.g., with ¹³C, ¹⁵N, or ³H) to facilitate detailed metabolic tracking and quantification in complex biological systems.

These advanced synthetic methodologies will provide essential chemical tools to dissect the molecular mechanisms underlying the effects of 6-PY and to develop potential therapeutic agents based on its structure. mdpi.com

Application of Integrated Omics Technologies in Metabolic Profiling Research

Metabolomics has been instrumental in identifying and quantifying 6-PY as part of the broader metabolic changes in various physiological and pathological states. nih.govnih.gov The future direction lies in the application of integrated multi-omics approaches to gain a more holistic understanding of 6-PY's role. mdpi.com By combining metabolomics with genomics, transcriptomics, and proteomics, researchers can construct a comprehensive picture of how 6-PY influences and is influenced by cellular processes.

| Omics Technology | Potential Application in 6-PY Research | Expected Outcome |

| Genomics | Genome-Wide Association Studies (GWAS) to identify genetic variants associated with altered 6-PY levels. | Identification of genes and pathways that regulate 6-PY metabolism. |

| Transcriptomics | RNA-sequencing to analyze changes in gene expression in response to varying levels of 6-PY. | Understanding the downstream cellular signaling pathways modulated by 6-PY. |

| Proteomics | Mass spectrometry-based proteomics to identify proteins that are differentially expressed or post-translationally modified in the presence of 6-PY. | Discovery of direct protein targets and interacting partners of 6-PY. |

| Metabolomics | Advanced mass spectrometry and NMR techniques for high-resolution profiling of metabolites related to the NAD+ cascade. | Uncovering novel metabolic crosstalk and previously unknown pathways involving 6-PY. |

This integrated approach will be crucial for moving beyond simple biomarker identification toward a mechanistic understanding of how 6-PY is embedded within the larger metabolic network of an organism. nih.govnih.gov

Exploration of Novel Enzymatic Transformations and Metabolic Fates

The primary known metabolic pathway for 6-PY formation involves the oxidation of N-methylnicotinamide, a reaction catalyzed by aldehyde oxidases (AOXs). researchgate.nethmdb.ca However, the complete metabolic fate of 6-PY is not fully elucidated. Future research must focus on identifying and characterizing novel enzymatic transformations that 6-PY may undergo.

Key research questions include:

Are there enzymes that further metabolize 6-PY into other, yet-to-be-identified compounds?

Can 6-PY be ribosylated or otherwise modified, similar to other nicotinamide-derived pyridones? nih.gov

Does 6-PY undergo glucuronidation or sulfation, common routes for the detoxification and excretion of metabolites?

What is the extent of inter-conversion between 6-PY and its isomer, N-methyl-4-pyridone-3-carboxamide (4-PY)? nih.govmdpi.com

Investigating these questions will require a combination of in vitro enzymatic assays using purified enzymes or cell extracts, as well as in vivo studies in animal models. researchgate.net Identifying new metabolic pathways for 6-PY will provide a more complete picture of NAD+ catabolism and could reveal new points of regulation.

High-Throughput Screening Methodologies for Discovering New Biological Interactions

While 6-PY is often considered an end-product of nicotinamide (B372718) metabolism, it may possess its own biological activities. nih.govmdpi.com High-throughput screening (HTS) methodologies offer a powerful approach to systematically search for novel biological interactions of 6-PY. nih.gov By screening large libraries of proteins, enzymes, and receptors, HTS can identify specific molecular targets that bind to or are modulated by 6-PY.

Future HTS campaigns could be designed to:

Identify Interacting Proteins: Utilize protein microarrays or affinity-based screening methods to identify proteins that physically interact with 6-PY.

Discover Enzyme Modulation: Screen panels of enzymes, particularly those involved in cellular signaling and metabolism, to determine if 6-PY acts as an inhibitor or activator.

Probe Receptor Binding: Test 6-PY against a wide range of cell surface and nuclear receptors to see if it can elicit a signaling response.

Assess Phenotypic Changes: Employ cell-based HTS assays to screen for phenotypic changes (e.g., changes in cell proliferation, differentiation, or gene expression) induced by 6-PY in various cell types. nih.gov

The results from these screening efforts could uncover previously unknown functions for this metabolite, potentially linking it to cellular processes beyond NAD+ metabolism. nih.gov

Computational Biology and Chemoinformatics in Elucidating Comprehensive Biological Networks

Computational biology and chemoinformatics provide powerful in silico tools to complement experimental research on 6-PY. wustl.edu These approaches can predict potential biological interactions, model metabolic pathways, and help to integrate large datasets from multi-omics studies.

| Computational Approach | Application to 6-PY Research | Goal |

| Molecular Docking | Docking 6-PY into the active sites of various enzymes or the binding pockets of receptors. | Predict potential protein targets and understand the structural basis of interaction. mdpi.com |

| Quantum Chemistry | Calculating the electronic properties and reactivity of 6-PY and its analogs. | Elucidate its chemical stability and potential for participating in redox reactions. nih.gov |

| Systems Biology Modeling | Integrating kinetic and omics data to build computational models of the NAD+ metabolic network. | Simulate metabolic fluxes and predict how perturbations in 6-PY levels affect the entire system. |

| Bioinformatics Analysis | Analyzing multi-omics data to identify pathways and networks significantly associated with 6-PY levels. | Uncover correlations and potential causal relationships between 6-PY and disease states. nih.gov |

By leveraging these computational methods, researchers can generate new hypotheses, prioritize experimental validation, and ultimately construct a comprehensive model of the biological networks in which 1,6-Dihydro-N-methyl-6-oxonicotinamide participates. wustl.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.